Methyl 3,5-dichloro-2-(methylamino)benzoate
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Overview
Description
Methyl 3,5-dichloro-2-(methylamino)benzoate is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of benzoic acid and contains both chloro and methylamino substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-dichloro-2-(methylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce nitro groups at the desired positions on the aromatic ring.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron and hydrochloric acid.
Chlorination: The amino groups are chlorinated using reagents like thionyl chloride to introduce chloro substituents.
Methylation: Finally, the amino groups are methylated using methyl iodide or dimethyl sulfate to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dichloro-2-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,5-dichloro-2-(methylamino)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Biochemistry: It is used in the study of enzyme interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-dichloro-2-(methylamino)benzoate involves its interaction with specific molecular targets. The chloro and methylamino groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methylamino)benzoate: Similar structure but lacks the chloro substituents.
Methyl 3,5-dichlorobenzoate: Contains chloro groups but lacks the methylamino group.
Methyl 3,5-dichloro-2-aminobenzoate: Similar structure but lacks the methyl group on the amino substituent.
Uniqueness
Methyl 3,5-dichloro-2-(methylamino)benzoate is unique due to the presence of both chloro and methylamino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Biological Activity
Methyl 3,5-dichloro-2-(methylamino)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₈Cl₂N O₂
- Molecular Weight : 219.07 g/mol
- IUPAC Name : this compound
This compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methylamino group at the 2 position. The presence of these functional groups is crucial for its biological activity.
Enzymatic Interactions
Research indicates that this compound interacts with various enzymes, particularly esterases and halogenases. These enzymes play significant roles in metabolic pathways:
- Esterases : These enzymes catalyze the hydrolysis of ester bonds, leading to the formation of metabolites that may exert biological effects.
- Halogenases : They facilitate the incorporation of halogen atoms into organic compounds, potentially leading to halogenated metabolites with distinct biochemical properties.
These interactions suggest that this compound could influence cellular metabolism and contribute to the production of bioactive metabolites .
Antimicrobial Activity
A study evaluating various derivatives of benzoic acid, including this compound, demonstrated significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microdilution methods:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 20 |
This compound | Pseudomonas aeruginosa | 25 |
These results indicate that this compound possesses substantial antibacterial properties, making it a candidate for further investigation as an antimicrobial agent .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A comprehensive study assessed the antimicrobial efficacy of various methylated benzoates against common pathogens. This compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The study highlighted its potential as an effective antibacterial agent in clinical settings . -
Mechanism of Action :
The mechanism by which this compound exerts its antibacterial effects was explored through molecular docking studies. These studies suggested that the compound binds effectively to bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This binding inhibits their function, leading to bacterial cell death . -
Toxicological Assessment :
Toxicological evaluations revealed that while this compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations. In vitro studies indicated that concentrations above 50 µg/mL could lead to significant cytotoxicity in human cell lines. Therefore, careful consideration of dosage is essential for therapeutic applications .
Properties
CAS No. |
62675-28-9 |
---|---|
Molecular Formula |
C9H9Cl2NO2 |
Molecular Weight |
234.08 g/mol |
IUPAC Name |
methyl 3,5-dichloro-2-(methylamino)benzoate |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12-8-6(9(13)14-2)3-5(10)4-7(8)11/h3-4,12H,1-2H3 |
InChI Key |
PAHRSFRDIWVHSX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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